molecular formula C18H12N2O3 B3007875 2-[(3-phenyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 478048-73-6

2-[(3-phenyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B3007875
CAS RN: 478048-73-6
M. Wt: 304.305
InChI Key: PIIYZQZFHGWTAB-UHFFFAOYSA-N
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Description

The compound "2-[(3-phenyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione" is a derivative of isoindole-1,3-dione, which is a structural motif found in various pharmacologically active compounds. The presence of the isoxazole ring attached to the isoindole-1,3-dione core suggests potential for diverse biological activities, as both isoxazole and phthalimide (a part of the isoindole-1,3-dione system) are known to be important in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates has been shown to yield novel compounds with a spiro-linked structure, indicating that similar methodologies could potentially be applied to synthesize the compound . Additionally, the synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from related precursors has been reported, which could provide insights into the synthetic routes for the target compound .

Molecular Structure Analysis

The molecular structure of isoindole-1,3-dione derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure and conformation of a Mannich base derivative of isoindole-1,3-dione were determined, highlighting the importance of conformation and hydrogen bonding in the stability of these molecules . Similarly, the structure of a divalent sulfur substituted phthalimide was elucidated using X-ray diffraction, vibrational spectroscopy, and quantum chemical calculations .

Chemical Reactions Analysis

The reactivity of isoindole-1,3-dione derivatives can be inferred from studies on similar compounds. The reaction between 3-methyl-1-phenyl-2-pyrazoline-4,5-dione and aromatic 1,2-diamines, for example, showed regioselectivity dependent on the substituent present, which could be relevant for the functionalization of the target compound . The characterization of the structure of an isoindole-1,3-dione derivative by NMR spectroscopy also provides valuable information on the chemical environment of the protons and carbons within the molecule, which is crucial for understanding its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole-1,3-dione derivatives can be complex. The vibrational properties and crystal structure of a sulfur-substituted phthalimide derivative were studied, providing insights into the molecular interactions and stability of these compounds . Additionally, the combined experimental and theoretical studies on a related isoxazolidin derivative revealed information about the molecular and chemical properties, including electrophilic and nucleophilic nature, which could be extrapolated to the compound of interest .

Scientific Research Applications

Synthesis and Derivatives

  • A study by Tan et al. (2016) developed a synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which could potentially include compounds similar to 2-[(3-phenyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione. These derivatives were synthesized starting from 3-sulfolene and involved epoxidation and cis-hydroxylation processes (Tan, Koc, Kishali, Şahin, & Kara, 2016).

Structural Characterization

  • Dioukhane et al. (2021) characterized the structure of a compound closely related to 2-[(3-phenyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione using NMR spectroscopy, highlighting the importance of this technique in confirming the identity and structure of such compounds (Dioukhane, Aouine, Nakkabi, Boukhssas, Faraj, & Alami, 2021).

Antimicrobial Studies

  • Ahmed et al. (2006) synthesized alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes, including compounds structurally similar to 2-[(3-phenyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione. These compounds were tested for antibacterial properties, suggesting potential applications in chemotherapeutics (Ahmed, Sharma, Nagda, Salvi, & Talesara, 2006).

Photophysical Properties

  • Akshaya et al. (2016) synthesized a novel phthalimide derivative containing an isoindole moiety and investigated its solvatochromic behavior and dipole moments. This research provides insights into the photophysical properties of isoindole-1,3-diones, relevant for understanding compounds like 2-[(3-phenyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione (Akshaya, Varghese, Lobo, Kumari, & George, 2016).

properties

IUPAC Name

2-[(3-phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c21-17-14-8-4-5-9-15(14)18(22)20(17)11-13-10-16(19-23-13)12-6-2-1-3-7-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIYZQZFHGWTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-phenyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione

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